molecular formula C10H14ClNO B3232808 4-Chloro-2-(pentan-3-yloxy)pyridine CAS No. 1346706-97-5

4-Chloro-2-(pentan-3-yloxy)pyridine

Cat. No. B3232808
CAS RN: 1346706-97-5
M. Wt: 199.68 g/mol
InChI Key: DLWHRFLSOXRCDG-UHFFFAOYSA-N
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Description

“4-Chloro-2-(pentan-3-yloxy)pyridine” is a chemical compound . It is also known as 4-Chloro-2-[(pentan-3-yl)oxy]pyridine .


Synthesis Analysis

The synthesis of pyridine derivatives like “4-Chloro-2-(pentan-3-yloxy)pyridine” often involves reactions based on pyridine rings, cyclization, and cycloaddition reactions . For instance, a method reported by Majumdar et al. involves the reaction of 4-hydroxy-1,6-dimethyl pyridine-2-ones and 1-aryloxy-4-chloro-2-ynes under reflux by using basic condition .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(pentan-3-yloxy)pyridine” can be analyzed using various spectroscopic techniques . The structures of similar compounds have been confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .


Chemical Reactions Analysis

Pyridine derivatives like “4-Chloro-2-(pentan-3-yloxy)pyridine” can undergo various types of reactions. For example, reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridines have been reported . Pyridin-4-ol yields product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom. Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-(pentan-3-yloxy)pyridine” can be determined using various analytical techniques . These may include determining its density, melting point, boiling point, and molecular weight .

Safety and Hazards

The safety data sheet for pyridine indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and is harmful if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

4-chloro-2-pentan-3-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-3-9(4-2)13-10-7-8(11)5-6-12-10/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWHRFLSOXRCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=NC=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744891
Record name 4-Chloro-2-[(pentan-3-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346706-97-5
Record name Pyridine, 4-chloro-2-(1-ethylpropoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346706-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-[(pentan-3-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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